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molecular formula C9H14N2 B1296840 2-Diethylaminopyridine CAS No. 36075-06-6

2-Diethylaminopyridine

Cat. No. B1296840
M. Wt: 150.22 g/mol
InChI Key: XRPITCBWOUOJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863310B2

Procedure details

Dissolve 3-Fluoro-4-nitro-benzoic acid (10.7 g, 57.71 mmol) in 1000 mL anhydrous dichloromethane. Add N,O-Dimethylhydroxylamine hydrochloride (4.5 g, 46.17 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (16.60 g, 86.57 mmol) and 4 diethylaminopyridine (6.77 g, 55.4 mmol). Stir at room temperature under nitrogen atmosphere overnight. Concentrate under reduced pressure and partition the residue between ethyl acetate (300 mL) and water (100 mL). Wash the organic layer with saturated aqueous sodium chloride (4×30 mL) and dry over magnesium sulfate. Concentrate under reduced pressure to provide the desired compound (7.4 g, 56%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
6.77 g
Type
reactant
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].Cl.[CH3:15][NH:16][O:17][CH3:18].Cl.CN(C)CCCN=C=NCC.C(N(C1C=CC=CN=1)CC)C>ClCCl>[CH3:15][N:16]([O:17][CH3:18])[C:5](=[O:6])[C:4]1[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:2]([F:1])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
4.5 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
16.6 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Four
Name
Quantity
6.77 g
Type
reactant
Smiles
C(C)N(CC)C1=NC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature under nitrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
partition the residue between ethyl acetate (300 mL) and water (100 mL)
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous sodium chloride (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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